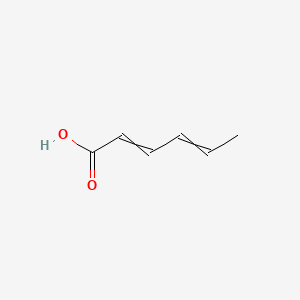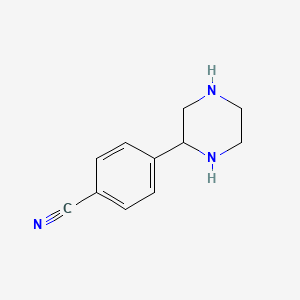
4-(Piperazin-2-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Piperazin-2-YL)benzonitrile” is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is also known by its IUPAC name “4-(1-piperazinyl)benzonitrile” and has an InChI code of 1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been explored in various studies . For instance, one study described the synthesis of a chloroacetamide derivative of norfloxacin (compound 2) by treating it with chloroacetyl chloride in tetrahydrofuran (THF) alkalized with triethylamine (TEA) .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing two nitrogen atoms in opposite positions . It contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 2 secondary amine(s) (aliphatic), and 1 nitrile(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its potential as an antimicrobial agent . The compound has been shown to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .It is stored at room temperature and shipped at the same temperature .
Safety and Hazards
The safety information for “4-(Piperazin-2-YL)benzonitrile” indicates that it is associated with some hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed or in contact with skin .
Direcciones Futuras
Propiedades
Número CAS |
65709-35-5 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-piperazin-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-4,11,13-14H,5-6,8H2 |
Clave InChI |
XIBWDDFMRMJKHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


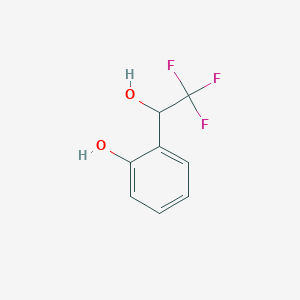
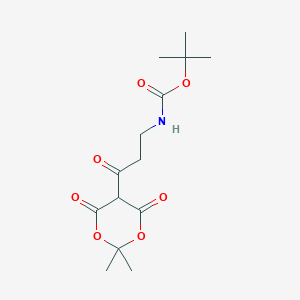
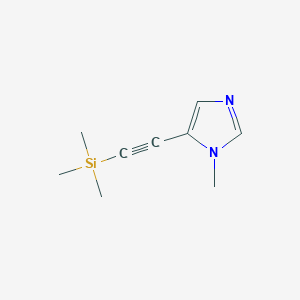

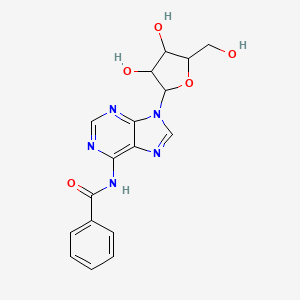

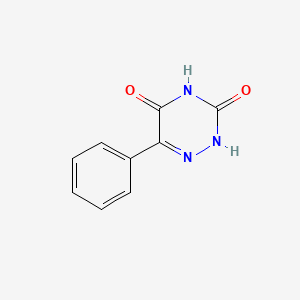

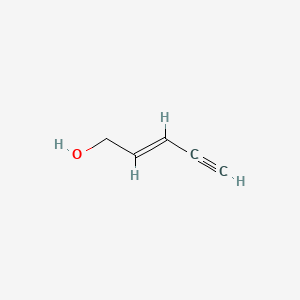
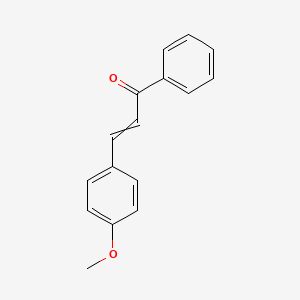
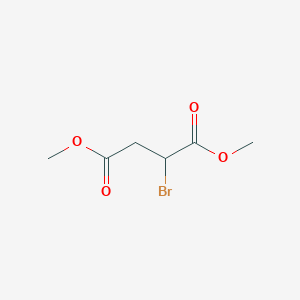
![Methyl 2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8816364.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide](/img/structure/B8816369.png)
